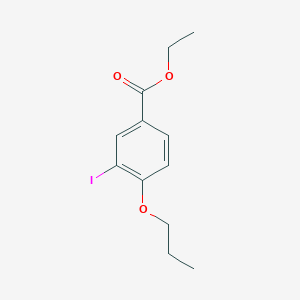

Ethyl 3-iodo-4-propoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1131614-46-4 |

|---|---|

Molecular Formula |

C12H15IO3 |

Molecular Weight |

334.15 g/mol |

IUPAC Name |

ethyl 3-iodo-4-propoxybenzoate |

InChI |

InChI=1S/C12H15IO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

FNGJFOOMTFNWCB-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCC)I |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCC)I |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Iodo 4 Propoxybenzoate

Esterification Pathways for Benzoate (B1203000) Core Construction

The initial phase in the synthesis of Ethyl 3-iodo-4-propoxybenzoate involves the creation of the ethyl 4-propoxybenzoate structure. This is typically achieved by forming an ester from 4-propoxybenzoic acid and ethanol (B145695). Alternatively, the process can start from a precursor like 4-hydroxybenzoic acid, which is first esterified and then propoxylated.

Acid-Catalyzed Esterification Mechanisms

The most conventional and widely employed method for synthesizing the benzoate ester is the Fischer-Speier esterification. chemistrysteps.com This reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

In the context of this compound synthesis, 4-propoxybenzoic acid is reacted with ethanol using an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). core.ac.uk The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.

Deprotonation: The protonated carbonyl group of the ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl ester.

This is an equilibrium process, and to drive the reaction towards the product side, an excess of the alcohol (ethanol) is often used. researchgate.net

| Catalyst Type | Example Catalyst | Key Features |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Strong proton donor, promotes reaction by protonating the carbonyl group. researchgate.net |

| Brønsted Acid | p-Toluenesulfonic Acid (TsOH) | Solid, less corrosive alternative to sulfuric acid. core.ac.ukdnu.dp.ua |

| Lewis Acid | Titanium (IV) complexes | Used as catalysts due to the intrinsic Lewis acidity of titanium. mdpi.com |

Alternative Esterification Protocols and Yield Optimization

While Fischer esterification is common, its requirement for strong acidic conditions and high temperatures can be a limitation for sensitive molecules. chemistrysteps.comrug.nl Several alternative methods have been developed to overcome these drawbacks.

Alternative Reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) facilitate esterification under milder conditions. mdpi.com They activate the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol.

Acid Chlorides: A two-step approach involves first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.com The resulting highly reactive acid chloride then reacts rapidly with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Alkyl Halides: The carboxylate salt of the benzoic acid can be reacted with an alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction. ias.ac.in This method is particularly useful for acids that are sensitive to strong acids.

Yield Optimization: To maximize the yield of the desired ester, several strategies can be employed:

Excess Reactants: As per Le Chatelier's principle, using a large excess of one reactant (usually the less expensive alcohol) can shift the equilibrium towards the products. researchgate.net

Water Removal: The removal of water, a byproduct of the reaction, can also drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. researchgate.net

Solid-Phase Catalysts: Using solid acid catalysts, such as modified Montmorillonite K10 clay, can simplify product purification, as the catalyst can be easily filtered off. ijstr.org

| Method | Reagents | Conditions | Advantages |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Mild, neutral conditions | Effective for sterically hindered alcohols. mdpi.com |

| TMSCl-Mediated | Trimethylsilyl chloride (TMSCl), excess alcohol | Room temperature | TMSCl acts as both catalyst and dehydrating agent. mdpi.com |

| Aromatic Anhydrides | 4-Trifluoromethylbenzoic anhydride (B1165640) (TFBA), Lewis acid | Mild conditions | Powerful protocol for carbon-oxygen bond formation. tcichemicals.com |

Regioselective Iodination Strategies for the Benzene (B151609) Ring

The second crucial step is the introduction of an iodine atom onto the benzene ring of ethyl 4-propoxybenzoate. The key challenge is to control the position of iodination, a concept known as regioselectivity. The goal is to place the iodine at the C-3 position, which is ortho to the propoxy group.

Electrophilic Aromatic Iodination Techniques

Iodination of aromatic compounds is an electrophilic aromatic substitution (EAS) reaction. Unlike bromination and chlorination, the direct reaction of benzene with iodine (I₂) is thermodynamically unfavorable and requires an activating agent or an oxidant to generate a more potent electrophilic iodine species ("I⁺"). wikipedia.orgolemiss.edu

Common iodinating systems include:

Iodine with an Oxidizing Agent: A mixture of molecular iodine with an oxidizing agent like nitric acid, periodic acid (HIO₄), or hydrogen peroxide is frequently used. wikipedia.org The oxidant converts I₂ into a better electrophile.

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. It is often used in conjunction with an acid catalyst, such as trifluoroacetic acid, to enhance its reactivity. organic-chemistry.org

Iodine Monochloride (ICl): This interhalogen compound is polarized (Iᵅ⁺-Clᵅ⁻), making the iodine atom electrophilic and capable of iodinating aromatic rings. vaia.com

Electrochemical Generation: Iodine(I) can be generated anodically from I₂ in solvents like acetonitrile. This stable species can then be used to iodinate even unreactive aromatic compounds like ethyl benzoate in high yields. acs.org

Metal-Mediated Regioselective Iodination (e.g., Silver Salts)

The use of metal salts, particularly silver(I) salts, is a well-established method for promoting and controlling aromatic iodination. These salts act as Lewis acids, activating the iodine source.

A mild and rapid method for iodinating arenes utilizes silver(I) triflimide (AgNTf₂) as a catalyst to activate N-iodosuccinimide (NIS). acs.org The soft, low-charged silver(I) Lewis acid effectively activates the NIS, leading to fast and efficient iodination of a variety of arenes. acs.org Similarly, the combination of molecular iodine with silver salts such as silver sulfate (B86663) (Ag₂SO₄), silver nitrate (B79036) (AgNO₃), or silver carbonate (Ag₂CO₃) provides a convenient procedure for iodinating electron-rich aromatic compounds. orientjchem.orgacs.org The silver salt assists in generating the electrophilic iodine species. For instance, the Lehmler group reported the iodination of chlorinated arenes using Ag₂SO₄/I₂, which directs the iodine to the para position relative to the chlorine substituent. acs.org

| Silver Salt Catalyst | Iodine Source | Substrate Type | Key Advantage |

| Silver(I) Triflimide (AgNTf₂) | N-Iodosuccinimide (NIS) | Anisole, aniline, phenol (B47542) derivatives | Mild, rapid, and efficient; suppresses overiodination. acs.org |

| Silver Sulfate (Ag₂SO₄) | Molecular Iodine (I₂) | Electron-rich aromatics | Good yields for iodo compounds. orientjchem.org |

| Silver Mesylate (AgOMs) | Molecular Iodine (I₂) | General (hetero)arenes | Practical method expanding the scope of iodination. d-nb.info |

Directing Group Effects in Ortho-Iodination Reactions

The regiochemical outcome of the electrophilic iodination of ethyl 4-propoxybenzoate is governed by the directing effects of the two substituents already on the benzene ring: the propoxy group (-OCH₂CH₂CH₃) at C-4 and the ethyl carboxylate group (-COOCH₂CH₃) at C-1.

The Propoxy Group (-OR): The oxygen atom of the propoxy group has lone pairs of electrons that it can donate to the benzene ring through resonance. This effect significantly increases the electron density at the ortho (C-3 and C-5) and para (C-1) positions. As a result, the propoxy group is a strong activating group and an ortho-, para-director. libretexts.orgpressbooks.pub Since the para position is already occupied by the ester group, it directs incoming electrophiles to the C-3 and C-5 positions.

The Ethyl Carboxylate Group (-COOR): This group is a deactivating group. The carbonyl carbon is electrophilic and withdraws electron density from the benzene ring through both inductive and resonance effects. This deactivation makes the ring less reactive towards electrophilic substitution than benzene itself. Furthermore, it directs incoming electrophiles to the meta-positions (C-3 and C-5). libretexts.orguomustansiriyah.edu.iq

Combined Effect: Both substituents work in concert to direct the incoming iodine electrophile to the C-3 and C-5 positions. The powerful activating and ortho-directing effect of the C-4 propoxy group strongly favors substitution at these positions. The meta-directing effect of the C-1 ester group reinforces this preference. The final product is this compound, indicating that iodination occurs at one of the positions ortho to the highly activating propoxy group. evitachem.comamericanchemicalsuppliers.com In many cases, if the two ortho positions are electronically and sterically similar, a mixture of isomers might be expected. However, the specific conditions of the reaction often favor the formation of a single major product.

Integration of Propoxy Group Installation Methodologies

The introduction of the propoxy group onto the benzene ring is a critical step in the synthesis of this compound. The most common and effective method for this transformation is the Williamson ether synthesis. gatech.eduacs.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing the target molecule, this can be approached in two primary ways, depending on the chosen synthetic route.

One approach begins with a 4-hydroxybenzoate (B8730719) derivative, such as ethyl 4-hydroxybenzoate. The phenolic hydroxyl group is first deprotonated using a suitable base, like sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide. researchgate.net This is a crucial step as alkoxides are significantly better nucleophiles than the parent alcohols, which speeds up the reaction considerably. libretexts.org The resulting phenoxide then reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) via an SN2 mechanism to form the propoxy ether linkage. gatech.eduacs.org The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed to facilitate the reaction. nih.gov

An alternative strategy involves introducing the propoxy group at an earlier stage of the synthesis, for instance, by starting with 4-propoxybenzoic acid which can then be esterified. researchgate.net The selection of a primary alkyl halide is crucial to favor the desired SN2 reaction, as secondary and tertiary halides are more prone to undergo elimination reactions, especially in the presence of a strong base. libretexts.org

The efficiency of the Williamson ether synthesis can be influenced by several factors, including the choice of base, solvent, and reaction temperature. Optimization of these parameters is essential to maximize the yield of the desired ether and minimize side reactions. researchgate.net

Table 1: Key Parameters in Williamson Ether Synthesis for Propoxy Group Installation

| Parameter | Options | Considerations |

| Starting Material | Ethyl 4-hydroxybenzoate | Readily available, allows for late-stage propoxylation. |

| 4-Hydroxybenzoic acid | Requires subsequent esterification. | |

| Base | K2CO3, NaH, NaOH | Strength of the base can influence reaction rate and side reactions. |

| Propylating Agent | 1-Bromopropane, 1-Iodopropane | Iodides are generally better leaving groups but may be more expensive. |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are generally preferred for SN2 reactions. |

Design and Optimization of Convergent and Divergent Synthetic Routes

Convergent Synthetic Design

A convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then combined in the final steps. nih.gov For this compound, a convergent approach could involve the synthesis of two key intermediates: a 3-iodinated aromatic ring and a propoxy-containing fragment.

Divergent Synthetic Design

A divergent synthesis begins with a common intermediate that can be elaborated into a variety of related products. beilstein-journals.org This strategy is particularly useful for creating a library of analogues for structure-activity relationship studies.

A divergent synthesis of this compound could start from a versatile precursor like ethyl 4-hydroxybenzoate. This common intermediate can then be subjected to different reaction pathways. For example, iodination followed by propoxylation would yield the target molecule. Alternatively, the same starting material could be first propoxylated and then subjected to iodination. This divergent point allows for the synthesis of various analogues by simply changing the alkyl halide in the Williamson ether synthesis step or by introducing different electrophiles in the halogenation step.

The regioselectivity of the iodination step is a critical consideration in a divergent approach. The directing effects of the existing substituents on the benzene ring will determine the position of iodination. pressbooks.pub For example, in ethyl 4-propoxybenzoate, the propoxy group is an ortho-, para-director. Since the para position is already occupied by the ester group, iodination is expected to occur at the ortho position (C3). ajol.info

Optimization of Synthetic Routes

The optimization of either a convergent or divergent synthesis involves a careful selection of reagents, catalysts, and reaction conditions to maximize yield and purity. For instance, in the synthesis of related 3-halo-4-alkoxybenzoates, copper-catalyzed Grignard cross-coupling reactions have been explored. gatech.edu The choice of the halogen (iodine, bromine) and the alkoxy group can significantly affect the success of the coupling reaction. gatech.edu

Detailed studies on the synthesis of polysubstituted benzoic esters provide insights into efficient methodologies that can be applied. acs.org These often involve multi-step sequences where the order of reactions is critical to the successful formation of the desired product. libretexts.orgopenstax.org

Table 2: Comparison of Convergent and Divergent Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Key fragments are synthesized separately and then combined. nih.gov | Potentially higher overall yield, shorter linear sequence. | May require more complex starting materials for the fragments. |

| Divergent | A common intermediate is used to generate a variety of products. beilstein-journals.org | Efficient for creating a library of analogues, flexible. | The overall yield for a specific target may be lower than in a convergent approach. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy stands as an unparalleled tool for mapping the connectivity and spatial arrangement of atoms within a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information, from the basic carbon-hydrogen framework to subtle conformational preferences.

One-Dimensional NMR (¹H and ¹³C) Chemical Shift Analysis and Coupling Interpretations

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 3-iodo-4-propoxybenzoate is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show a complex pattern due to the substitution on the benzene (B151609) ring. The proton at the C2 position, being ortho to both the iodine and the ester group, would be significantly deshielded. The protons at C5 and C6 would also have characteristic shifts influenced by the neighboring iodo and propoxy groups. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other. youtube.comresearchgate.net The propoxy group would show a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the oxygen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. oregonstate.edu The carbonyl carbon of the ester group would appear at a characteristic downfield shift (typically in the 165-175 ppm range). compoundchem.com The aromatic carbons would resonate in the 110-160 ppm region, with their specific shifts influenced by the electronic effects of the iodo and propoxy substituents. The iodine atom, being a heavy halogen, exerts a notable "heavy atom effect," which can influence the chemical shifts of nearby carbons. nih.govresearchgate.net The aliphatic carbons of the ethyl and propoxy groups would appear in the upfield region of the spectrum. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (based on analogous structures)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H (C2) | ~8.2 | d | ~2 |

| Aromatic H (C6) | ~7.9 | dd | ~8, 2 |

| Aromatic H (C5) | ~7.0 | d | ~8 |

| Ethyl -OCH₂- | ~4.4 | q | ~7 |

| Propoxy -OCH₂- | ~4.0 | t | ~7 |

| Propoxy -CH₂- | ~1.9 | sextet | ~7 |

| Ethyl -CH₃ | ~1.4 | t | ~7 |

| Propoxy -CH₃ | ~1.1 | t | ~7 |

This is a predictive table based on data from analogous compounds and general NMR principles.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on analogous structures)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~165 |

| Aromatic C4 | ~158 |

| Aromatic C1 | ~135 |

| Aromatic C6 | ~132 |

| Aromatic C2 | ~128 |

| Aromatic C5 | ~115 |

| Aromatic C3 (C-I) | ~94 |

| Ethyl -OCH₂- | ~61 |

| Propoxy -OCH₂- | ~70 |

| Propoxy -CH₂- | ~22 |

| Ethyl -CH₃ | ~14 |

| Propoxy -CH₃ | ~10 |

This is a predictive table based on data from analogous compounds and general NMR principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Assessments

To unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure, two-dimensional NMR techniques are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the ethyl group (-OCH₂- and -CH₃) and the propoxy group (-OCH₂-, -CH₂-, and -CH₃). It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.edu Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, definitively linking the proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). sdsu.edu For instance, the protons of the ethyl group's methylene would show a correlation to the carbonyl carbon, confirming the ester linkage. Aromatic protons would show correlations to several aromatic carbons, aiding in the assignment of the substitution pattern. For example, the proton at C2 would be expected to show an HMBC correlation to the carbonyl carbon and to C4.

Application of Advanced NMR for Stereochemical and Conformational Studies

While this compound itself is not chiral, advanced NMR techniques can provide insights into its preferred conformation in solution. For molecules with flexible side chains like the propoxy group, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine through-space proximity between protons. This can reveal the preferred orientation of the propoxy chain relative to the benzene ring. For more complex benzoate (B1203000) derivatives, NMR has been used to establish stereochemistry and conformational preferences. wordpress.comcolumbia.edunih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis of this compound (or Analogous Structures)

Although a single-crystal X-ray structure of this compound has not been reported, analysis of analogous structures, such as Ethyl 4-[(4-methylbenzyl)oxy]benzoate, provides valuable insights into the likely molecular conformation and packing. nih.gov In the crystal structure of this analog, three independent molecules were found in the asymmetric unit, highlighting the conformational flexibility of the ester and ether groups. nih.gov A similar flexibility would be expected for the ethyl and propoxy groups of this compound. The planarity of the benzoate core is a common feature in such structures.

Analysis of Supramolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In the case of this compound, several types of interactions would be expected to play a role in the crystal packing.

Halogen Bonding: The iodine atom is a potent halogen bond donor. nih.gov It can form directional interactions with electron-rich atoms like oxygen (from the carbonyl or ether groups) or even the aromatic π-system of neighboring molecules. These interactions can be a significant driving force in the assembly of the crystal lattice. nih.gov

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. The geometry of this stacking (e.g., parallel-displaced or T-shaped) will be influenced by the steric and electronic nature of the substituents. sciencenet.cnresearchgate.net The presence of the bulky iodo and flexible propoxy groups might lead to more complex packing arrangements than simple herringbone or lamellar structures. The interplay of these various intermolecular forces ultimately dictates the final crystal packing motif, which can influence physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. Calculations, typically using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be employed to determine the optimized geometry and electronic characteristics of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgwikipedia.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). rsc.orgrsc.org

For Ethyl 3-iodo-4-propoxybenzoate, the HOMO would likely be distributed across the electron-rich benzene (B151609) ring, particularly influenced by the oxygen of the propoxy group. The LUMO would be expected to have significant contributions from the carbonyl group of the ester and the C-I bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: These are representative values based on similar molecules and not from actual calculations.)

| Parameter | Expected Value (eV) | Implication |

| EHOMO | ~ -6.5 | Electron-donating capability |

| ELUMO | ~ -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 | High kinetic stability |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. rsc.org It maps the electrostatic potential onto the electron density surface.

In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the carbonyl oxygen, indicating the primary site for electrophilic attack. The area around the iodine atom would exhibit a region of positive potential, known as a σ-hole, making it a potential halogen bond donor. researchgate.netresearchgate.net Positive regions (colored blue) would also be found near the hydrogen atoms of the ethyl and propoxy groups. nih.gov

Computational Prediction of Vibrational and Spectroscopic Properties

DFT calculations are routinely used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C). mdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing this to an experimental spectrum allows for precise assignment of vibrational modes. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to compute NMR spectra, which are invaluable for structural confirmation. mdpi.com

Elucidation of Reaction Mechanisms via Computational Pathways

Theoretical chemistry can map out the entire energy landscape of a chemical reaction. For this compound, this could involve studying its behavior in reactions like nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathway and predict reaction rates.

Analysis of Intermolecular Interactions and Non-Covalent Bonding (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. For a molecule like this compound, this analysis would likely reveal the importance of H···H, C···H, and O···H contacts in the crystal packing. nih.gov It could also identify weaker but significant interactions like halogen bonds involving the iodine atom and π-π stacking between benzene rings.

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: These are representative values based on similar molecules and not from actual calculations.)

| Interaction Type | Percentage Contribution |

| H···H | ~ 45% |

| C···H / H···C | ~ 25% |

| O···H / H···O | ~ 15% |

| I···H / H···I | ~ 8% |

| Other | ~ 7% |

Conformational Analysis and Stability Studies using Computational Methods

Molecules with rotatable bonds, like the propoxy and ethyl ester groups in this compound, can exist in multiple conformations. researchgate.netethz.ch Computational methods can be used to perform a potential energy surface scan by systematically rotating these bonds to identify all possible conformers. mdpi.comnih.gov By calculating the relative energies of these conformers, the most stable, lowest-energy structure can be determined, providing insight into the molecule's preferred shape in different environments.

Reactivity Profiles and Applications in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent on the aromatic ring of Ethyl 3-iodo-4-propoxybenzoate serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This class of reactions is fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl iodides are among the most reactive substrates.

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org this compound is an ideal substrate for this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position.

The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The base plays a crucial role, activating the organoboron species for transmetalation. nih.gov Research on analogous substrates, such as 3-iodo-4-methoxybenzoic acid methyl ester, has shown that sterically hindered arylboronic esters can be successfully coupled to achieve near-quantitative yields. researchgate.net The choice of catalyst, base, and solvent is critical for optimizing the reaction yield and minimizing side products.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Facilitates oxidative addition and reductive elimination |

| Boron Reagent | Ar-B(OH)₂, Ar-B(OR)₂ | Source of the new carbon substituent |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the boron reagent for transmetalation |

| Solvent | Toluene, Dioxane, Ethanol (B145695)/Water | Solubilizes reactants and facilitates reaction |

| Temperature | Room Temperature to Reflux | Provides energy to overcome activation barriers |

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, creating valuable arylalkyne structures. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org this compound readily participates in this transformation, with the iodine atom being substituted by an alkynyl group.

The reaction proceeds via a palladium cycle similar to the Suzuki coupling and a copper cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. libretexts.org Subsequent reductive elimination yields the coupled product. libretexts.org The mild reaction conditions are a significant advantage, allowing for the synthesis of complex molecules with diverse functional groups. wikipedia.org Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of this compound

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | sp² carbon source |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | sp carbon source |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Alkyne deprotonation and HX scavenger |

| Solvent | THF, DMF | Reaction medium |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. wikipedia.org this compound can serve as the aryl halide component, reacting with various alkenes like styrene (B11656) or acrylates. This reaction provides a powerful method for C–C bond formation and the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives. wikipedia.orgorganic-chemistry.org The reaction mechanism follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.org

Negishi Coupling: The Negishi coupling forms a carbon-carbon bond by reacting an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.org this compound can be coupled with various organozinc reagents (alkyl, aryl, vinyl), which are generally more reactive than their organoboron or organotin counterparts. wikipedia.org This higher reactivity often allows for milder reaction conditions. The development of protocols for generating and using organozinc reagents has made the Negishi coupling a robust tool for synthesizing complex organic molecules from simple precursors. beilstein-journals.orgnih.gov

Functional Group Interconversions at the Benzoate (B1203000) and Propoxy Moieties

Beyond the transformations at the carbon-iodine bond, the ester and ether functionalities of this compound offer further opportunities for chemical modification.

Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid (3-iodo-4-propoxybenzoic acid) under either acidic or basic conditions. This carboxylic acid can then be converted into other derivatives, such as acid chlorides, amides, or other esters, providing a gateway to a wide range of functionalized molecules.

Propoxy Group: The propoxy group is an ether linkage, which is generally stable under many reaction conditions, including the palladium-catalyzed couplings mentioned above. However, under harsh acidic conditions (e.g., using strong acids like HBr or HI), the ether can be cleaved to yield a phenol (B47542) (ethyl 4-hydroxy-3-iodobenzoate). This dealkylation adds another layer of synthetic versatility to the molecule.

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The true synthetic utility of this compound lies in its role as a trifunctional building block. The three distinct reactive sites—the iodo group, the ester, and the propoxy ether—can be addressed selectively to construct complex molecular frameworks.

For instance, a synthetic sequence could begin with a palladium-catalyzed coupling reaction at the iodo position to install a new carbon-based substituent. The resulting biaryl or arylalkyne product can then undergo further modification at the ester group. This stepwise approach allows for the controlled and predictable assembly of elaborate structures, which is a key strategy in the total synthesis of natural products and the development of novel pharmaceutical agents and organic materials. The phenethylamine (B48288) scaffold, for example, which is crucial in many biologically active compounds, can be synthesized using cross-coupling strategies on similar aryl halides. nih.gov

Exploration of Novel Chemical Transformations and Catalytic Systems

The field of organic synthesis is continuously evolving, with ongoing research focused on developing more efficient, sustainable, and versatile catalytic systems. While the classical palladium-catalyzed reactions are well-established for substrates like this compound, there is potential for applying novel methodologies.

Current research explores:

Advanced Catalysts: The use of N-heterocyclic carbene (NHC) ligands for palladium can enhance catalyst stability and activity, potentially allowing for lower catalyst loadings and reactions with less reactive coupling partners.

Greener Reaction Media: Performing cross-coupling reactions in environmentally benign solvents, such as water or bio-derived solvents like dimethyl isosorbide, is a major focus of green chemistry. organic-chemistry.org Surfactant-mediated catalysis can be employed to facilitate reactions with water-insoluble substrates.

Photoredox Catalysis: Light-mediated reactions, such as photochemically enhanced Negishi couplings, can sometimes offer alternative reaction pathways and improved efficiencies under milder conditions. beilstein-journals.org

The application of these next-generation catalytic systems to this compound could unlock new synthetic pathways and provide more sustainable methods for producing valuable chemical intermediates.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical and specialty chemical industries are increasingly prioritizing green chemistry to minimize their environmental footprint. jddhs.commdpi.com Traditional synthesis routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. jddhs.comrsc.org Future research on Ethyl 3-iodo-4-propoxybenzoate synthesis will focus on developing more sustainable and eco-friendly alternatives.

Key research avenues include:

Eco-friendly Reagents and Solvents: A major goal is to replace hazardous chemicals with greener alternatives. wjpmr.com For the iodination step, this involves moving away from harsh reagents toward systems like I₂O₅ as an inorganic oxidant or enzyme-catalyzed reactions. rsc.orgresearchgate.net Laccase-catalyzed iodination, for instance, uses potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant under mild conditions, offering a highly sustainable pathway. rsc.org The use of green solvents, such as water or ionic liquids, or adopting solvent-free reaction conditions, further reduces environmental impact. mdpi.comresearchgate.netresearchgate.net

Energy Efficiency: Innovative energy sources are being explored to reduce the energy consumption of chemical reactions. jddhs.com Microwave-assisted synthesis, for example, can significantly shorten reaction times and improve yields compared to conventional heating methods. jddhs.commdpi.com Photochemical methods, using light to drive reactions, also represent a promising low-energy pathway. cornell.edu

Waste Reduction and Atom Economy: Green chemistry principles emphasize maximizing the incorporation of all materials used in the process into the final product (atom economy). mdpi.com This involves designing synthesis routes that minimize the generation of by-products. Catalytic processes are central to this goal, as they reduce the need for stoichiometric reagents that often end up as waste. mdpi.com

| Green Chemistry Approach | Traditional Method | Potential Improvement for Synthesis | Supporting Research Context |

| Iodination Reagent | Molecular Iodine (I₂) with strong oxidants (e.g., H₂SO₄) rsc.org | Laccase enzyme with KI and O₂ rsc.org | Reduces use of corrosive and toxic oxidants, improves atom economy. |

| Solvent | Volatile organic solvents (e.g., Chloroform) | Water, or solvent-free conditions researchgate.netresearchgate.net | Minimizes pollution and health hazards associated with VOCs. |

| Energy Source | Conventional heating (hours) | Microwave-assisted synthesis (minutes) jddhs.commdpi.com | Drastically reduces energy consumption and reaction time. |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous or biocatalysts jddhs.com | Minimizes waste by allowing catalyst reuse and reducing downstream separation efforts. |

Design of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is fundamental to modern organic synthesis. For a molecule like this compound, achieving high regioselectivity—the precise placement of the iodine atom at the C3 position—is critical. Future research will focus on designing novel catalysts that offer superior control over the reaction outcome.

Organocatalysis: Metal-free organocatalysts are an attractive alternative to traditional metal-based catalysts, often offering milder reaction conditions and lower toxicity. organic-chemistry.org For the iodination of aromatic compounds, thiourea-based catalysts have demonstrated high efficiency and regioselectivity. organic-chemistry.org These catalysts activate the iodine source through hydrogen bonding, facilitating the electrophilic aromatic substitution. organic-chemistry.org Future work could involve designing and screening novel chiral organocatalysts to control stereochemistry if asymmetric variations of the synthesis were ever required.

Nanocatalysis and Heterogeneous Catalysis: Immobilizing catalysts on solid supports (heterogeneous catalysis) simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. jddhs.com Research into metal-organic frameworks (MOFs) or nanoparticles as catalytic platforms could lead to highly active and stable systems for the synthesis of halogenated benzoates.

Advanced Metal Catalysis: While the push for metal-free systems is strong, new developments in metal catalysis continue to offer unparalleled efficiency. Gold(I) and Copper(I) catalysts have been shown to promote the iodination of electron-rich arenes and the functionalization of benzoic acids under mild conditions. organic-chemistry.org The development of catalysts with precisely tuned ligand spheres can further enhance selectivity and prevent side reactions, leading to higher purity products. nih.gov

| Catalyst Type | Example System | Key Advantages for Aromatic Iodination | Supporting Research Context |

| Organocatalyst | Thiourea Derivatives | Mild conditions, high regioselectivity, metal-free. organic-chemistry.org | The catalyst's sulfur atom acts as a nucleophile, assisted by hydrogen bonding. organic-chemistry.org |

| Metal Catalyst | Gold(I) with N-Iodosuccinimide (NIS) | Efficient for electron-rich arenes under mild conditions. organic-chemistry.org | Enables iodination of a variety of arenes with good functional group tolerance. |

| Enzymatic Catalyst | Laccase | Uses sustainable oxidant (O₂), operates in aqueous media. rsc.org | Highly efficient and green method for iodinating phenolic derivatives. rsc.org |

| Dual Catalyst System | Disulfide with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) | Lewis base activation of the iodine source under mild conditions. organic-chemistry.org | Effective for electrophilic iodination of electron-rich aromatic compounds. organic-chemistry.org |

Integration of In Situ Spectroscopic Techniques for Reaction Monitoring

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design and control manufacturing processes through timely measurements of critical quality attributes. researchgate.net Integrating in situ (in the reaction vessel) spectroscopic techniques allows for real-time monitoring, providing a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities. researchgate.netyoutube.com

FT-IR and Raman Spectroscopy: Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for monitoring the progress of a reaction in real time. researchgate.netrsc.org For the synthesis of this compound, FT-IR could track the disappearance of the C-H bond on the aromatic ring being substituted and the appearance of new vibrational modes associated with the C-I bond. nih.govdocbrown.info This allows for precise determination of the reaction endpoint, preventing over-reaction and the formation of di-iodinated impurities.

NMR Spectroscopy: Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a viable PAT tool for monitoring reactions directly in the flow or batch reactor. acs.org It provides detailed structural information, enabling the simultaneous identification and quantification of reactants, intermediates, and products. acs.org This would be invaluable for optimizing the esterification and iodination steps, ensuring complete conversion and high selectivity.

Combined Approaches: The true power of PAT lies in combining multiple techniques. For instance, using FT-IR to monitor bulk species concentration while using a more sensitive technique like mass spectrometry to detect trace impurities can provide a comprehensive picture of the reaction dynamics. youtube.com This data-rich approach is essential for robust process development and control. youtube.com

| Spectroscopic Technique | Information Gained | Application in Synthesis | Supporting Research Context |

| In Situ FT-IR | Functional group changes, reactant consumption, product formation. rsc.org | Monitoring esterification of the carboxylic acid and the C-H to C-I substitution. youtube.comnih.gov | Enables real-time kinetic analysis and endpoint determination. youtube.com |

| Real-Time NMR | Detailed structural identification, quantification of all species. acs.org | Unambiguously tracking regioselectivity and identifying intermediates. acs.org | Provides deep mechanistic insights and process understanding. acs.org |

| Raman Spectroscopy | Vibrational modes, particularly for symmetric bonds and in aqueous media. researchgate.net | Complementary to FT-IR, useful for monitoring C-I bond formation. | Offers advantages for certain solvent systems where FT-IR might be less effective. researchgate.net |

Application of Machine Learning and AI in Reaction Prediction and Optimization

Reaction Outcome and Regioselectivity Prediction: For the synthesis of this compound, the critical step is the selective iodination at the C3 position. ML models, such as RegioML, are being developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. rsc.orgresearchgate.net By training on large datasets of similar reactions, these models can predict the most likely site of iodination on the 4-propoxybenzoate ring, guiding the choice of reagents and conditions to favor the desired isomer. rsc.orgnih.govdntb.gov.ua

Optimization of Reaction Conditions: ML algorithms, particularly Bayesian optimization, can efficiently navigate the multi-dimensional space of reaction parameters to find the optimal conditions for yield, purity, and selectivity. beilstein-journals.orgnih.gov An AI-driven system can autonomously design experiments, run them using automated lab reactors, analyze the outcomes, and then use the new data to inform the next set of experiments, rapidly converging on the best possible synthesis protocol. technologynetworks.com This approach not only accelerates development but can also uncover non-obvious combinations of parameters that lead to superior results. beilstein-journals.org

Discovery of Novel Pathways and Catalysts: Generative AI models can analyze the entirety of published chemical literature and databases to propose entirely new synthetic routes or novel catalyst structures. mckinsey.com By identifying patterns in reactivity data, AI can suggest modifications to existing catalysts to enhance their performance for specific substrates like this compound. revvitysignals.comchinesechemsoc.org This accelerates innovation by moving beyond incremental improvements and exploring a much wider chemical space. worldpharmatoday.comxtalks.com

| AI/ML Application | Description | Impact on Synthesis | Supporting Research Context |

| Regioselectivity Prediction | ML models trained on reaction data predict the most probable site of electrophilic attack. rsc.orgresearchgate.net | Guides selection of conditions to maximize the yield of the desired 3-iodo isomer. nih.govnih.gov | Models like RegioML achieve high accuracy (90-93%) in predicting outcomes. rsc.orgresearchgate.net |

| Condition Optimization | Algorithms (e.g., Bayesian Optimization) iteratively suggest experiments to find optimal temperature, solvent, etc. beilstein-journals.orgrsc.org | Accelerates process development, reduces material waste, and improves reaction yield and purity. vapourtec.comtechnologynetworks.com | Can find global optimal conditions faster than traditional Design of Experiments (DoE). beilstein-journals.org |

| Catalyst Design | AI analyzes structure-activity relationships to propose novel or modified catalysts. revvitysignals.comchinesechemsoc.org | Suggests new, more efficient, or selective catalysts for the iodination step. | Enables the design of catalysts with desired properties, speeding up discovery. chinesechemsoc.org |

| Synthesis Planning | Retrosynthesis models propose potential synthetic routes from starting materials. beilstein-journals.org | Can identify more efficient or sustainable pathways to the target molecule. | AI tools can suggest diverse and efficient alternatives to known pathways. beilstein-journals.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-iodo-4-propoxybenzoate, and how can researchers optimize reaction conditions?

- Methodological Answer : A multi-step synthesis approach is typically employed, involving alkylation, halogenation, and esterification. For example:

Alkylation : React 4-hydroxybenzoic acid with propyl bromide under basic conditions (e.g., K₂CO₃) to introduce the propoxy group .

Iodination : Use N-iodosuccinimide (NIS) or iodine monochloride (ICl) in acetic acid to substitute the 3-position hydrogen with iodine .

Esterification : Treat the intermediate with ethanol and a catalytic acid (e.g., H₂SO₄) to form the ethyl ester .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (40–80°C) to improve yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., propoxy at C4, iodine at C3) and ester group integrity .

- IR : Identify ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl or propoxy groups) .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

- Waste Disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound, such as conflicting cytotoxicity results?

- Methodological Answer :

- Experimental Replication : Repeat assays under standardized conditions (e.g., cell line: HeLa vs. MCF-7; incubation time: 24–48 hrs) .

- Data Normalization : Use internal controls (e.g., cisplatin as a positive control) and normalize to cell viability metrics (MTT assay) .

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05). Report confidence intervals to quantify variability .

Q. What mechanistic insights explain the iodine substituent’s role in modulating the compound’s reactivity?

- Methodological Answer :

- Electronic Effects : The iodine atom’s +M effect increases electron density at C3, altering electrophilic substitution patterns in downstream reactions .

- Steric Hindrance : Iodine’s large atomic radius may slow nucleophilic attack at the ester carbonyl group, as shown in hydrolysis studies (e.g., half-life in pH 7.4 buffer: 12 hrs vs. 8 hrs for non-iodinated analogs) .

Q. How can researchers design a structure-activity relationship (SAR) study to evaluate this compound derivatives?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with halogens (Cl, Br), alkyl chains (butoxy, pentoxy), or ester groups (methyl, propyl) .

- Biological Assays : Test antimicrobial activity (MIC against E. coli and S. aureus) and cytotoxicity (IC₅₀ in cancer cell lines) .

- QSAR Modeling : Use computational tools (e.g., Gaussian, MOE) to correlate logP values with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.